ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate
Overview
Description
Ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate is a complex organic compound that features a benzylsulfonyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate typically involves multi-step organic reactions. A common synthetic route includes the esterification of 3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 3-hydroxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-[(benzylsulfonyl)methyl]benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate involves its interaction with specific molecular targets. The benzylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar reactivity but lacking the benzylsulfonyl group.
Methyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate: A methyl ester analog with similar properties.
Benzylsulfonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both the benzylsulfonyl and benzoate ester groups, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and beyond.
Properties
IUPAC Name |
ethyl 3-[[4-(benzylsulfonylmethyl)benzoyl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6S/c1-2-30-25(27)23-10-6-9-21(15-23)16-31-24(26)22-13-11-20(12-14-22)18-32(28,29)17-19-7-4-3-5-8-19/h3-15H,2,16-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKHIWBECJCORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)COC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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